6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with a trifluoromethyl-substituted phenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized using a suitable dehydrating agent to yield the desired thiazolo[3,2-B][1,2,4]triazole derivative . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolo[3,2-B][1,2,4]triazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins involved in the inflammatory response, such as nitric oxide synthase and tumor necrosis factor-α.
Pathways Involved: The compound inhibits the NF-κB inflammatory pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles have shown diverse biological activities, including antimicrobial and anticancer properties.
Triazole Derivatives: Compounds like triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine have been studied for their potential as neuroprotective and anti-inflammatory agents.
Uniqueness
6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity.
Properties
Molecular Formula |
C12H8F3N3S |
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Molecular Weight |
283.27 g/mol |
IUPAC Name |
6-methyl-5-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 |
InChI Key |
HQLNIQJSSSQTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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